molecular formula C14H23ClN4O4S B1652358 TOS-ARG-OME hydrochloride CAS No. 14279-68-6

TOS-ARG-OME hydrochloride

Cat. No.: B1652358
CAS No.: 14279-68-6
M. Wt: 378.9 g/mol
InChI Key: JIQFFACVQXXHMY-UHFFFAOYSA-N
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Description

Significance in Contemporary Biochemical and Pharmaceutical Sciences

In the realm of biochemical and pharmaceutical sciences, TAME is a versatile compound with a broad spectrum of applications. lookchem.com It is widely used as a synthetic substrate to measure the activity of serine proteases from various biological sources. chemicalbook.com This application is fundamental to understanding the roles of these enzymes in biological processes and identifying them as potential therapeutic targets. lookchem.com

Beyond its use as a substrate, TAME also functions as an enzyme inhibitor. lookchem.comxdbiochems.com Notably, it binds to the anaphase-promoting complex (APC), a ubiquitin ligase, preventing its activation and leading to mitotic arrest. lookchem.comchemicalbook.comcaymanchem.com This property makes it a significant tool in cancer research and the development of new therapeutic agents. lookchem.comnih.gov The ability to halt the cell cycle at a specific stage allows for detailed investigation into the mechanisms of cell division and the development of drugs that target this process. lookchem.comcaymanchem.com

Furthermore, TAME serves as a crucial reagent in diagnostic applications for the detection and measurement of protease activity. lookchem.com Its specificity for certain serine proteases enables the accurate assessment of enzyme function, which can aid in diagnosing conditions associated with abnormal protease activity. lookchem.com In drug development, the interaction between TAME and its target enzymes provides a foundation for designing more potent and selective inhibitors for various therapeutic uses. lookchem.com

Historical Perspective of its Application in Protease Studies

The use of Nα-p-Tosyl-L-arginine methyl ester hydrochloride in protease research has a long-standing history. One of the earliest and most common applications is in the spectrophotometric determination of trypsin and chymotrypsin (B1334515) activity. A well-established assay measures the hydrolysis of TAME by following the increase in absorbance at 247 nm. worthington-biochem.comulab360.com This method has been instrumental in characterizing the kinetics and inhibition of these fundamental digestive enzymes.

Historically, TAME has been employed to assess trypsin-like activity in a variety of biological samples, including midgut extracts of insects and human intestinal samples. scientificlabs.co.uksigmaaldrich.com This has been crucial for understanding the digestive physiology of different organisms and for evaluating the efficacy of enzyme preparations like pancreatin. sigmaaldrich.com The stability and reliability of TAME as a substrate have made it a standard choice for these types of enzymatic assays for decades. worthington-biochem.comulab360.com

The compound has also been central to the study of the blood coagulation cascade, where it serves as a substrate for thrombin and plasmin. selleckchem.compeptide.com This has allowed researchers to investigate the mechanisms of blood clotting and fibrinolysis, processes critical to hemostasis and thrombosis. The ability to quantify the activity of these proteases using TAME has been fundamental to developing anticoagulant and thrombolytic therapies.

Current Research Landscape and Future Directions

The current research landscape for Nα-p-Tosyl-L-arginine methyl ester hydrochloride continues to expand beyond its traditional role as a simple protease substrate. A significant area of contemporary research involves its function as an inhibitor of the anaphase-promoting complex/cyclosome (APC/C). nih.gov Dysregulation of the APC/C is a hallmark of many cancers, making it a prime target for drug development. nih.gov Studies are actively investigating the structural details of the interaction between TAME and the APC/C subunits to design more effective and specific inhibitors for cancer therapy. nih.gov

Recent research has also explored the use of TAME in the development of novel analytical methods. For instance, it has been used as a substrate to characterize the activity of trypsin microreactors, which are created by immobilizing trypsin on monolithic supports. researchgate.net These microreactors offer a platform for rapid and efficient protein digestion and analysis.

Future research is likely to focus on several promising avenues. The unique properties of TAME as an APC/C inhibitor will continue to be explored for its potential in developing new cancer treatments. nih.gov Furthermore, its role in studying protein-protein interactions and as a molecular probe for investigating complex enzymatic mechanisms is an area of growing interest. pubcompare.ai The development of TAME derivatives and their application in various biochemical and medicinal contexts also represents a significant direction for future studies. Additionally, research into the supramolecular interactions of TAME with other molecules, such as ATP and metal ions, may provide deeper insights into its catalytic and recognition effects at a molecular level. rsc.org

Properties

IUPAC Name

methyl 5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S.ClH/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16;/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQFFACVQXXHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14279-68-6, 1784-03-8
Record name Arginine, N2-[(4-methylphenyl)sulfonyl]-, methyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14279-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N2-((p-tolyl)sulphonyl)-L-argininate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001784038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Derivatization of Nα P Tosyl L Arginine Methyl Ester Hydrochloride

Strategies for the Chemical Synthesis of Nα-p-Tosyl-L-arginine Methyl Ester Hydrochloride

The chemical synthesis of Nα-p-Tosyl-L-arginine methyl ester hydrochloride is a multi-step process that begins with the naturally occurring amino acid L-arginine. The strategic protection of its functional groups is paramount to achieving the desired product with high purity and yield.

Reaction Pathways and Optimization for Preparation

The preparation of Nα-p-Tosyl-L-arginine methyl ester hydrochloride can be approached through two primary pathways: a one-step or a two-step process.

The one-step pathway involves the simultaneous tosylation of the α-amino group and esterification of the carboxyl group of L-arginine. A reported method for this direct conversion utilizes L-arginine and p-toluenesulfonyl chloride as the starting materials. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727), which also serves as the esterifying agent. The presence of a base is required to neutralize the hydrochloric acid generated during the reaction. Optimization of this pathway often involves the careful control of reaction parameters such as temperature, pH, and the stoichiometry of the reactants. For instance, maintaining a pH of around 9 has been shown to be effective. The use of a phase transfer catalyst, like tetrabutylammonium (B224687) bisulfate, can enhance the reaction rate and yield by facilitating the interaction between the aqueous and organic phases.

The two-step pathway offers a more controlled approach, separating the esterification and tosylation reactions.

Esterification of L-arginine: The first step involves the esterification of the carboxylic acid group of L-arginine to form L-arginine methyl ester. A common and efficient method for this transformation is the reaction of L-arginine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or by generating hydrochloric acid in situ from reagents like trimethylchlorosilane (TMSCl). nih.gov The reaction with thionyl chloride in methanol is a classic method for preparing amino acid esters. A more convenient and milder alternative involves the use of TMSCl in methanol at room temperature, which has been shown to produce amino acid methyl ester hydrochlorides in good to excellent yields. nih.gov

Tosylation of L-arginine methyl ester: The resulting L-arginine methyl ester is then subjected to tosylation. This reaction involves treating the amino ester with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like triethylamine, is crucial for scavenging the HCl produced. The reaction is usually performed at low temperatures to minimize side reactions.

Optimization of both pathways focuses on maximizing the yield and purity of the final product. Key parameters for optimization include the choice of solvent, the type and amount of base used, reaction temperature, and reaction time. Purification of the final product is typically achieved through recrystallization.

Below is a table summarizing various esterification methods for amino acids, which is a key step in the two-step synthesis of Nα-p-Tosyl-L-arginine methyl ester hydrochloride.

Reagent SystemTypical ConditionsAdvantagesReference
Thionyl chloride/MethanolRefluxWell-established, good yields sapub.org
Trimethylchlorosilane/MethanolRoom temperatureMild conditions, convenient, good to excellent yields nih.gov
Protic acids (HCl, H₂SO₄) in MethanolVaries (e.g., reflux)Readily available reagents nih.gov

Utilization of L-Arginine as a Precursor in Synthesis

L-arginine is the foundational precursor for the synthesis of Nα-p-Tosyl-L-arginine methyl ester hydrochloride. Its chemical structure, featuring an α-amino group, a carboxylic acid group, and a guanidino side chain, presents both opportunities and challenges for selective modification. The synthesis of the target compound is a prime example of how the inherent reactivity of L-arginine's functional groups is harnessed and controlled.

The synthetic process begins with the selective modification of the α-amino and carboxyl groups, while the guanidino group is typically carried through the reaction sequence in its protonated form, ultimately forming a hydrochloride salt. This approach leverages the natural chirality and structural framework of L-arginine to produce the desired enantiomerically pure product. The optimization of the crystallization process of L-arginine itself can be a crucial first step to ensure high purity of the starting material, which in turn can lead to a higher quality final product.

Protecting Group Chemistry Relevant to Nα-p-Tosyl-L-arginine Methyl Ester Hydrochloride

Protecting group chemistry is central to the synthesis of arginine derivatives. The presence of multiple reactive sites in the arginine molecule necessitates a strategic approach to ensure that chemical transformations occur only at the desired positions.

Role of the Tosyl Group in Arginine Protection

The tosyl (p-toluenesulfonyl) group plays a critical role as a protecting group for the α-amino functionality of arginine. Introduced by reacting the amino group with p-toluenesulfonyl chloride, the resulting sulfonamide is stable under a wide range of reaction conditions, particularly those involving acidic and some basic environments.

In the context of peptide synthesis, especially within the tert-butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy, the Nα-tosyl group provides robust protection. chemicalbook.commdpi.com Its stability allows for the selective deprotection of other protecting groups on the side chains of other amino acids in the growing peptide chain. The removal of the tosyl group typically requires strong acidic conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). chemicalbook.compeptide.com

The electron-withdrawing nature of the sulfonyl group in the tosyl moiety significantly reduces the nucleophilicity of the α-nitrogen, thereby preventing its participation in unwanted side reactions during subsequent synthetic steps, such as peptide coupling.

Considerations for Guanidino Group Protection in Arginine Derivatives

The guanidino group of arginine is strongly basic, with a pKa value around 12.5, meaning it is protonated and positively charged under most physiological and many chemical conditions. mdpi.comnih.gov This high basicity can interfere with many standard reactions in peptide synthesis, making its protection a critical consideration.

For the synthesis of Nα-p-Tosyl-L-arginine methyl ester hydrochloride itself, the guanidino group is often left unprotected and is isolated as a hydrochloride salt. The positive charge on the guanidinium (B1211019) ion deactivates it towards many electrophilic reagents under the reaction conditions used for Nα-tosylation.

However, when incorporating the Nα-tosyl-arginine moiety into a larger peptide, especially in solid-phase synthesis, the guanidino group is typically protected. Several protecting groups have been developed for this purpose, each with its own advantages and specific cleavage conditions. Common examples include:

Nitro: One of the earliest protecting groups used for the guanidino function. peptide.com It is strongly deactivating but requires harsh conditions for removal, such as catalytic hydrogenation. nih.gov

Tosyl (Tos): While used for the α-amino group, the tosyl group can also be used to protect the guanidino group, though its removal requires very strong acids like HF. peptide.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): A more acid-labile sulfonyl-type protecting group, commonly used in Fmoc-based SPPS. nih.gov

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Another acid-labile sulfonyl protecting group, similar in application to Pbf. nih.gov

Boc (tert-butoxycarbonyl): The bis-Boc protected arginine derivative is also utilized, offering removal under TFA treatment. nih.gov

The following table provides a summary of common protecting groups for the arginine guanidino group and their typical cleavage conditions.

Protecting GroupAbbreviationCleavage ConditionsReference
NitroNO₂Catalytic hydrogenation, SnCl₂, TiCl₃ nih.gov
TosylTosAnhydrous HF, TFMSA chemicalbook.compeptide.com
Pentamethyldihydrobenzofuran-5-sulfonylPbfTrifluoroacetic acid (TFA) nih.gov
Pentamethylchroman-6-sulfonylPmcTrifluoroacetic acid (TFA) nih.gov
tert-ButoxycarbonylBocTrifluoroacetic acid (TFA) nih.gov

Advanced Derivatization for Peptide Synthesis and Analogs

Nα-p-Tosyl-L-arginine methyl ester hydrochloride is not only a final product for certain applications but also a versatile intermediate for further chemical modifications and incorporation into more complex molecules. Its primary use in advanced derivatization is in the field of peptide synthesis and the creation of peptide analogs.

In solution-phase peptide synthesis , the free carboxyl group of an N-terminally protected amino acid can be activated and coupled with the free α-amino group of Nα-p-Tosyl-L-arginine methyl ester hydrochloride (after neutralization) to form a dipeptide. Conversely, the methyl ester of Nα-p-Tosyl-L-arginine can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled to the N-terminus of another amino acid or peptide.

In solid-phase peptide synthesis (SPPS) , Nα-p-Tosyl-L-arginine (with the carboxyl group free and the guanidino group appropriately protected) is a common building block in Boc-based strategies. chemicalbook.com The pre-formed Nα-p-Tosyl-L-arginine methyl ester hydrochloride can be hydrolyzed to the free acid for use in such syntheses.

Beyond standard peptide synthesis, derivatization of the arginine side chain can lead to the creation of peptide analogs with modified properties. For example, the guanidino group can be acylated or alkylated to modulate the basicity and hydrogen bonding capacity of the side chain, which can impact the biological activity and pharmacokinetic properties of the resulting peptide. The synthesis of arginine-based cationic surfactants is an example of such derivatization, where long alkyl chains are attached to the α-amino group of arginine esters. sapub.org Furthermore, the development of arginine mimetics, which aim to replicate the functional properties of the guanidinium group within a modified structural framework, is an active area of research. nih.gov

The use of Nα-p-Tosyl-L-arginine methyl ester hydrochloride as a substrate for proteases also opens up avenues for its use in the design of enzyme inhibitors and activity-based probes. google.com

Incorporation of Nα-p-Tosyl-L-arginine Methyl Ester Hydrochloride into Peptide Chains

The incorporation of arginine residues into peptide chains is a fundamental aspect of peptide synthesis. The guanidino group of arginine is strongly basic, necessitating the use of protecting groups during the coupling reactions to prevent unwanted side reactions. The tosyl (Ts) group is a well-established protecting group for the guanidino moiety of arginine, particularly in older solid-phase peptide synthesis (SPPS) strategies that utilized tert-butoxycarbonyl (Boc) for Nα-protection.

While modern peptide synthesis predominantly employs the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for Nα-protection, the principles of incorporating a tosyl-protected arginine remain relevant. The use of Nα-p-Tosyl-L-arginine methyl ester hydrochloride in peptide synthesis presents a unique scenario where both the alpha-amino and the guanidino groups are protected, and the carboxyl group is esterified.

Solution-Phase Peptide Synthesis:

In solution-phase peptide synthesis, the coupling of amino acid residues is carried out in a homogenous reaction mixture. The incorporation of TOS-ARG-OME hydrochloride would typically involve the deprotection of the α-amino group of a growing peptide chain, followed by a coupling reaction with an N-terminally protected amino acid. Alternatively, if TOS-ARG-OME is to be the N-terminal residue, its methyl ester would first need to be saponified to the free carboxylate to allow for activation and subsequent coupling with the amino group of another amino acid or peptide.

A general procedure for synthesizing amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. nih.gov This method is efficient and provides good to excellent yields. nih.gov

Solid-Phase Peptide Synthesis (SPPS):

In SPPS, the peptide is assembled on a solid support (resin). For the incorporation of an arginine residue, an Nα-protected arginine derivative is typically used. While Fmoc-Arg(Pbf)-OH is the standard in modern Fmoc-SPPS, the use of a tosyl-protected arginine is historically significant. The general cycle of SPPS involves the deprotection of the Nα-amino group on the resin-bound peptide, followed by the coupling of the next Nα-protected amino acid using a coupling agent.

The direct incorporation of this compound into an SPPS protocol would be unconventional due to the presence of the methyl ester. Standard SPPS protocols require a free carboxylic acid to be activated for coupling to the resin-bound amine. Therefore, to use a tosylated arginine in SPPS, one would typically start with Nα-Fmoc-Nω-tosyl-L-arginine.

However, if one were to adapt a synthetic strategy utilizing this compound, it would likely involve its use in a fragment condensation approach in solution, followed by the coupling of the resulting peptide fragment onto a solid support.

Synthesis of Fluorescent and Chromogenic Analogs for Research Applications

The derivatization of this compound into fluorescent and chromogenic substrates is of paramount importance for the development of sensitive and specific enzyme assays. These analogs allow for the continuous monitoring of enzyme activity through spectrophotometric or fluorometric detection.

Synthesis of Chromogenic Analogs:

Chromogenic substrates are synthetic peptides that release a colored compound upon enzymatic cleavage. diapharma.com A common chromophore used for this purpose is p-nitroaniline (pNA), which is colorless when part of the peptide but becomes yellow upon its release, with a characteristic absorbance at 405 nm.

The synthesis of chromogenic arginine derivatives often involves the coupling of a protected amino acid or peptide to p-nitroaniline. For instance, Nα-tosyl-L-arginine-p-nitroanilide hydrochloride (TAPA) is a known chromogenic substrate for trypsin. nih.gov The synthesis of such compounds can be achieved by condensing the N-protected amino acid with p-nitroaniline.

The table below summarizes some common chromogenic substrates for trypsin-like proteases, highlighting the key components.

Substrate NameStructureChromophore
Nα-Benzoyl-L-arginine-p-nitroanilide (BAPA)Bz-Arg-pNAp-Nitroaniline
Nα-Tosyl-L-arginine-p-nitroanilide (TAPA)Tos-Arg-pNAp-Nitroaniline
Chromozym THTos-Gly-Pro-Arg-pNAp-Nitroaniline

Synthesis of Fluorescent Analogs:

Fluorescent substrates operate on a similar principle to chromogenic substrates, but instead of a colored compound, a fluorophore is released or its fluorescence properties are altered upon enzymatic cleavage. This often leads to assays with higher sensitivity.

The synthesis of fluorescent analogs of this compound would involve the covalent attachment of a fluorophore. This could be achieved by reacting the α-amino group (after deprotection of the tosyl group, if a different Nα-protecting group is desired for the final product) or the carboxyl group (after saponification of the methyl ester) with a reactive derivative of a fluorophore. Common fluorophores used in such applications include aminocoumarins (e.g., AMC), rhodamines, and fluoresceins.

For example, a synthetic strategy could involve the coupling of a protected arginine derivative to a fluorescent reporter molecule. The resulting fluorescent amino acid can then be incorporated into a peptide sequence. While specific protocols for the direct fluorescent labeling of this compound are not extensively documented, the general principles of bioconjugation chemistry would apply. This would involve activating either the amino acid derivative or the fluorophore to facilitate the coupling reaction.

The development of such fluorescent probes is an active area of research, aimed at creating highly sensitive and selective tools for studying enzyme activity in complex biological systems.

Enzymatic Interactions and Mechanistic Studies of Nα P Tosyl L Arginine Methyl Ester Hydrochloride

Nα-p-Tosyl-L-arginine Methyl Ester Hydrochloride as a Synthetic Substrate

TOS-ARG-OME hydrochloride's utility as a synthetic substrate stems from its ability to be hydrolyzed by specific proteases, releasing products that can be monitored to quantify enzyme activity. This hydrolysis is typically followed spectrophotometrically. The ester linkage in TAME is cleaved by the enzyme, and the rate of this reaction provides a direct measure of the enzyme's catalytic efficiency.

Substrate Specificity Profiling for Serine Proteases

Serine proteases are a large family of enzymes characterized by a serine residue in their active site that plays a crucial role in catalysis. These enzymes are involved in a wide array of physiological processes, and their dysregulation is implicated in numerous diseases. Understanding the substrate specificity of these proteases is fundamental to elucidating their biological functions and for the development of targeted therapeutics. This compound has proven to be an effective tool for probing the specificity of this important class of enzymes.

Trypsin, a well-characterized serine protease found in the digestive system, exhibits a strong preference for cleaving peptide bonds after lysine and arginine residues. This compound, with its arginine moiety, is an excellent substrate for trypsin and its various isoenzymes. The interaction between trypsin and TAME has been extensively studied to understand the enzyme's catalytic mechanism. Research has shown that TAME yields a higher tryptic activity compared to other synthetic substrates like Nα-Benzoyl-L-arginine ethyl ester (BAEE) and N-Benzoyl-L-arginine methyl ester (BAME) sigmaaldrich.com. The pH optimum for trypsin activity is in the range of 7 to 9.

The hydrolysis of TAME by trypsin follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters that describe the efficiency of the enzyme-substrate interaction.

Table 1: Kinetic Parameters for the Hydrolysis of this compound by Trypsin

EnzymeKm (mM)Source
Bovine Trypsin0.05 sigmaaldrich.com

This table is interactive. Click on the headers to sort the data.

Thrombin and plasmin are two other critical serine proteases that readily hydrolyze this compound. Thrombin is a key enzyme in the blood coagulation cascade, responsible for the conversion of fibrinogen to fibrin. Plasmin, on the other hand, is the primary enzyme responsible for the breakdown of fibrin clots, a process known as fibrinolysis.

The use of TAME as a substrate allows for the sensitive measurement of both thrombin and plasmin activity in purified systems and biological samples. sigmaaldrich.comsigmaaldrich.com The kinetics of TAME hydrolysis by these enzymes provide insights into their catalytic mechanisms and can be used to screen for potential inhibitors or activators.

Beyond trypsin, thrombin, and plasmin, this compound is also a substrate for a variety of other proteolytic enzymes that exhibit trypsin-like specificity. These include kallikreins, which are involved in the regulation of blood pressure and inflammation, and certain proteases found in snake venoms. caymanchem.com The broad utility of TAME makes it a valuable reagent for identifying and characterizing novel proteases with arginine specificity from diverse biological sources.

Kinetic Characterization of Enzyme-Substrate Complexes

A deeper understanding of enzyme function can be achieved by studying the kinetics of the interaction between an enzyme and its substrate. The hydrolysis of this compound by serine proteases is a classic example of an enzyme-catalyzed reaction that can be described by the Michaelis-Menten model. This model allows for the determination of two key parameters: the Michaelis constant (Km) and the catalytic constant (kcat).

By measuring the initial rate of TAME hydrolysis at various substrate concentrations, researchers can generate a Michaelis-Menten plot and determine the values of Km and kcat for a given enzyme. This quantitative data is essential for comparing the catalytic efficiencies of different enzymes or for studying the effects of inhibitors and mutations on enzyme activity.

Table 2: Michaelis-Menten Parameters for the Hydrolysis of this compound by Various Serine Proteases

EnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)Source
Bovine Trypsin0.05Not specifiedNot specified sigmaaldrich.com

This table is interactive. Click on the headers to sort the data. "Not specified" indicates that the value was not available in the cited sources.

Analysis of Substrate Activation and Inhibition Phenomena

Nα-p-Tosyl-L-arginine methyl ester hydrochloride, commonly known as TAME, serves as a synthetic substrate for a variety of serine proteases. Its chemical structure mimics the natural substrates of these enzymes, allowing it to bind to the active site and undergo hydrolysis. This property makes TAME a valuable tool for studying enzyme kinetics, including phenomena related to substrate interaction and inhibition.

When used in enzymatic assays, TAME's hydrolysis can be monitored to determine the activity of proteases such as trypsin, thrombin, and plasmin sigmaaldrich.comscientificlabs.co.uk. The interaction of TAME with an enzyme's active site is a classic example of competitive inhibition when another substrate is present. By occupying the active site, TAME prevents the binding of the natural substrate, thereby inhibiting its cleavage. The kinetics of this inhibition can be analyzed using the Michaelis-Menten model, where TAME acts as a competing substrate.

While the phenomenon of substrate inhibition, where excessively high concentrations of a single substrate decrease enzyme activity, is known for about 20% of enzymes, detailed studies specifically characterizing this phenomenon with TAME are not extensively documented in the available research graphpad.com. However, its utility in kinetic analysis lies in its predictable interaction as a competitive substrate, allowing researchers to probe the function and specificity of protease active sites.

Table 1: Enzymes Utilizing this compound as a Substrate

EnzymeEnzyme ClassRelevance
TrypsinSerine ProteaseDigestive enzyme, research tool
ThrombinSerine ProteaseKey enzyme in blood coagulation
PlasminSerine ProteaseKey enzyme in fibrinolysis
KallikreinsSerine ProteaseInflammation and blood pressure regulation
Chymotrypsin (B1334515)Serine ProteaseDigestive enzyme

Role in Coagulation and Fibrinolysis Pathway Research

The biochemical cascades of blood coagulation (clot formation) and fibrinolysis (clot dissolution) are critically regulated by a series of serine proteases. TAME has been instrumental in the research of these pathways due to its role as a substrate for the key enzymes thrombin and plasmin sigmaaldrich.comscientificlabs.co.uk.

In coagulation research, thrombin is the central enzyme responsible for converting fibrinogen to fibrin to form a blood clot. The esterase activity of thrombin can be quantified by measuring the rate of TAME hydrolysis. This application allows researchers to study thrombin generation and activity under various physiological and pathological conditions. Furthermore, derivatives of Nα-(arylsulfonyl)-L-arginine esters, including TAME, have been synthesized and tested as inhibitors of thrombin's clotting activity, providing insights into structure-activity relationships for developing anticoagulant therapies nih.gov.

Nα-p-Tosyl-L-arginine Methyl Ester Hydrochloride as an Enzyme Inhibitor

Beyond its function as a substrate for proteases, TAME is a significant inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase essential for cell cycle regulation. This inhibitory role is central to its application in cell biology and cancer research.

Inhibition of the Anaphase-Promoting Complex (APC/C)

TAME was identified as a small molecule inhibitor that binds directly to the APC/C, preventing its activation and thereby halting the cell cycle. The APC/C requires association with one of two co-activator proteins, Cdc20 or Cdh1, to recognize and ubiquitinate its substrates for degradation by the proteasome. TAME effectively blocks the function of both APC/C-Cdc20 and APC/C-Cdh1 complexes plos.orgresearchgate.net. Its action leads to the stabilization of key cell cycle proteins, such as cyclin B1 and securin, whose degradation is necessary for the transition from metaphase to anaphase graphpad.com. A cell-permeable prodrug, proTAME, is often used in cellular studies, which is converted to the active TAME form by intracellular esterases graphpad.comresearchgate.net.

The primary mechanism by which TAME inhibits APC/C activation is through competitive binding. The co-activators Cdc20 and Cdh1 possess a conserved C-terminal isoleucine-arginine (IR) tail, which is crucial for their binding and activation of the APC/C. TAME structurally mimics this IR-tail motif researchgate.net. It binds to the same site on the APC/C, thereby physically displacing the IR tail of Cdc20 or Cdh1 and preventing their stable association with the complex plos.orgnih.gov. This competitive inhibition obstructs the conformational changes required for efficient APC/C activation, effectively shutting down its ubiquitin ligase activity plos.org.

The interaction of TAME with the APC/C induces complex changes in ubiquitination dynamics, particularly concerning the co-activator Cdc20 and the substrate cyclin B1.

In the absence of APC/C substrates, TAME actively promotes the auto-ubiquitination of Cdc20 in its N-terminal region scientificlabs.co.uknih.gov. This modification leads to the ejection of Cdc20 from the APC/C, providing a mechanism to clear the activator from the complex nih.govnih.gov.

However, in the presence of substrates like cyclin B1, the dynamic changes. Cyclin B1 can suppress TAME-induced Cdc20 dissociation nih.govnih.gov. In this context, TAME exhibits a dual mechanism to stabilize cyclin B1:

It reduces the catalytic rate (kcat) of the APC/C-Cdc20-cyclin B1 complex without altering the substrate binding affinity (Km), which slows down the initial ubiquitination of cyclin B1 scientificlabs.co.uknih.govnih.gov.

As cyclin B1 becomes partially ubiquitinated, it loses its ability to effectively promote the binding of Cdc20 to the APC/C in the presence of TAME. This causes the ubiquitination process to terminate prematurely, before a long enough ubiquitin chain is formed to target cyclin B1 for degradation by the proteasome scientificlabs.co.uknih.govnih.gov.

This premature termination of the ubiquitination process is a key finding, explaining how TAME effectively stabilizes APC/C substrates and arrests the cell cycle nih.govnih.gov.

Table 2: Mechanistic Effects of TAME on APC/C Function

ConditionEffect of TAMEOutcome
Absence of SubstratesPromotes Cdc20 auto-ubiquitinationEjection of Cdc20 from APC/C
Presence of Cyclin B1Reduces kcat of ubiquitination (Km unaffected)Slows initial ubiquitination of Cyclin B1
Presence of Cyclin B1Causes premature termination of ubiquitinationStabilization of Cyclin B1

A direct consequence of APC/C inhibition by TAME (administered as proTAME to cells) is the induction of mitotic arrest. By stabilizing cyclin B1 and securin, TAME prevents the onset of anaphase and exit from mitosis graphpad.complos.org. Cells treated with proTAME arrest in metaphase with condensed chromosomes aligned at the metaphase plate but are unable to progress further in the cell cycle plos.org.

Interestingly, this mitotic arrest is dependent on a functional Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that normally inhibits the APC/C in response to improperly attached chromosomes nih.govplos.org. Even though proTAME does not damage the mitotic spindle, the arrest it causes requires the SAC to be active plos.org. One explanation for this is that proTAME's partial inhibition of the APC/C prolongs metaphase, leading to "cohesion fatigue," where sister chromatids eventually separate. This event re-activates the SAC, reinforcing the mitotic arrest independently of the drug nih.gov. However, in some specialized cell types, such as mammalian oocytes and early embryos, proTAME-induced arrest does not require SAC activity, indicating cell-type-specific differences in cell cycle control.

Inhibition of Serine Proteases (e.g., Leishmania Serine Protease)

Serine proteases are a class of enzymes crucial for the survival and pathogenesis of the protozoan parasite Leishmania, making them a significant target for the development of therapeutic agents. While this compound is primarily recognized as a substrate for serine proteases, its interaction with these enzymes can also be characterized in the context of inhibition, particularly as a competitive substrate analog.

In studies of serine proteases isolated from Leishmania braziliensis, this compound has been employed as a substrate to measure the esterase activity of these enzymes nih.gov. The ability of the Leishmania serine proteases to hydrolyze this synthetic substrate confirms an interaction between the compound and the active site of the enzyme. However, detailed research specifically characterizing this compound as an inhibitor of Leishmania serine protease is not extensively documented in the available scientific literature. While other compounds, such as N-p-tosyl-L-phenylalanine chloromethyl ketone (TPCK), have been studied for their inhibitory effects on Leishmania amazonensis serine proteases, similar in-depth studies focusing on this compound are not readily found nih.govnih.gov.

The scientific community has established the importance of serine proteases in Leishmania and continues to explore various inhibitors as potential therapeutic avenues nih.govnih.govnih.gov. The interaction of this compound with these enzymes is primarily from the perspective of its hydrolysis by the enzyme rather than the inhibition of the enzyme's function.

Determination of Inhibition Types (Competitive, Non-Competitive, Mixed)

The classification of an inhibitor as competitive, non-competitive, or mixed is determined through kinetic studies that analyze the effect of the inhibitor on the enzyme's reaction rate at varying substrate concentrations.

Competitive Inhibition: A competitive inhibitor typically resembles the substrate and binds to the active site of the enzyme, thereby preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Given that this compound is a substrate analog for serine proteases, if it were to act as an inhibitor, it would most likely function through a competitive mechanism. It would compete with the natural substrate for access to the enzyme's active site.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site.

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site. This type of inhibitor affects both the binding of the substrate and the catalytic activity of the enzyme.

While the theoretical framework for determining inhibition types is well-established, specific kinetic studies detailing the inhibition of Leishmania serine protease by this compound and classifying its inhibition type are not available in the reviewed literature. Such studies would be necessary to definitively characterize the nature of its inhibitory action on this specific enzyme. The primary role of this compound in the context of Leishmania research has been as a tool to quantify serine protease activity nih.gov.

The following table summarizes the theoretical types of enzyme inhibition:

Inhibition TypeDescriptionEffect on VmaxEffect on Km
Competitive Inhibitor binds only to the free enzyme's active site.No changeIncreases
Non-Competitive Inhibitor binds to the enzyme at a site other than the active site, with equal affinity for the free enzyme and the enzyme-substrate complex.DecreasesNo change
Mixed Inhibitor binds to the enzyme at a site other than the active site, with unequal affinity for the free enzyme and the enzyme-substrate complex.DecreasesVaries

Biological and Diagnostic Applications of Nα P Tosyl L Arginine Methyl Ester Hydrochloride

Utilization in Protease Activity Assays and Detection

TOS-ARG-OME hydrochloride is widely recognized as a chromogenic substrate for several serine proteases. scientificlabs.co.ukcaymanchem.com Its hydrolysis can be conveniently monitored, making it a valuable tool for quantifying enzyme activity.

This compound serves as an effective esterolytic substrate for the quantitative assessment of trypsin-like protease activity. scientificlabs.co.uksigmaaldrich.com It has been successfully employed to measure the activity of proteases in a variety of biological samples. For instance, it is used to determine trypsin activity in pancreatic extracts (pancreatin) and human intestinal samples. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Additionally, it has been utilized to assess trypsin-like activity in more specialized samples such as midgut extracts from insects. scientificlabs.co.uksigmaaldrich.com The principle of these assays relies on the enzymatic cleavage of the ester bond in this compound by the protease, a reaction that can be followed spectrophotometrically to determine the rate of enzyme activity. sigmaaldrich.com

Table 1: Applications of this compound in Protease Activity Assays

Protease Target Biological Sample Purpose of Assay
Trypsin Pancreatin, Human intestinal samples Measurement of digestive enzyme activity
Trypsin-like enzymes Midgut extracts Assessment of digestive protease function
Thrombin Purified systems, Plasma Characterization of blood coagulation cascade

Given its reliability as a substrate for key proteases involved in physiological and pathological processes, this compound is a suitable reagent for incorporation into diagnostic platforms. Assays utilizing this compound can be adapted for high-throughput screening and clinical chemistry analyzers to assess protease levels that may be indicative of certain disease states. Its use in determining the activity of enzymes like thrombin and plasmin is fundamental to coagulation and fibrinolysis assays, which are critical in the diagnosis and monitoring of hematological disorders. scientificlabs.co.ukpeptide.com

Research on Protein-Protein Interactions and Cellular Signaling

Beyond its role as a protease substrate, this compound is a valuable tool in cell biology, particularly in the study of protein-protein interactions that govern cellular signaling and division. Its most notable activity in this context is the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that regulates the cell cycle. scientificlabs.co.ukchemicalbook.com

The activation of the APC/C is dependent on its interaction with one of two co-activator proteins, Cell Division Cycle 20 (Cdc20) or Cdh1. medchemexpress.comchemsrc.com this compound functions as a competitive inhibitor of the APC/C by mimicking the C-terminal isoleucine-arginine (IR) tail of these co-activators. nih.gov This mimicry allows this compound to bind to the APC/C, thereby physically blocking the association of Cdc20 and Cdh1 with the complex. nih.govnih.gov This prevents the formation of the active APC/C-Cdc20 or APC/C-Cdh1 holoenzyme, which in turn inhibits the ubiquitination and subsequent degradation of key cell cycle proteins. medchemexpress.commedchemexpress.com

Investigations into Cell Cycle Regulation and Mitotic Processes

The inhibition of APC/C activation by this compound has profound consequences for cell cycle progression, making it a key compound for investigating mitotic processes. By preventing the degradation of APC/C substrates, such as cyclin B1 and securin, this compound induces a robust mitotic arrest. medchemexpress.comnih.gov This arrest is dependent on the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation. nih.gov

Research using this compound has provided detailed insights into the mechanics of APC/C inhibition. In the absence of APC/C substrates, the compound not only blocks the binding of free Cdc20 to the APC/C but also actively promotes the dissociation of already bound Cdc20 by inducing its auto-ubiquitination. researchgate.nettocris.comnih.gov

Furthermore, this compound has been shown to stabilize cyclin B1 through a dual mechanism. nih.govharvard.edunih.gov Firstly, it reduces the catalytic rate (kcat) of the APC/C-Cdc20/cyclin B1 complex without altering its affinity for the substrate (Km), thereby slowing the initial ubiquitination of cyclin B1. medchemexpress.comharvard.eduglpbio.com Secondly, as cyclin B1 becomes partially ubiquitinated, it loses its ability to effectively promote the binding of Cdc20 to the APC/C in the presence of this compound. medchemexpress.comharvard.eduglpbio.com This leads to a premature termination of the ubiquitination process, preventing cyclin B1 from being marked for destruction by the proteasome and resulting in its stabilization. medchemexpress.comharvard.eduglpbio.com

Table 2: Effects of this compound on Cell Cycle Regulation

Target Protein/Complex Mechanism of Action Cellular Outcome
Anaphase-Promoting Complex/Cyclosome (APC/C) Competitive inhibition of co-activator (Cdc20, Cdh1) binding Prevention of APC/C activation
Cdc20 Blocks binding to APC/C and promotes auto-ubiquitination Ejection of Cdc20 from the APC/C
Cyclin B1 Reduces ubiquitination rate and causes premature termination of ubiquitination Stabilization of Cyclin B1 levels

Contribution to Understanding Biological Processes Involving Arginine Metabolism

As a derivative of the amino acid L-arginine, this compound has the potential to be used in studies related to the broader aspects of arginine metabolism, although its primary applications have been in other areas.

L-arginine is the sole substrate for nitric oxide synthases (NOS), the enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in numerous physiological processes. nih.govnih.gov While various L-arginine analogs are utilized to probe the function and regulation of NOS, the direct application of this compound in studies focused on the nitric oxide pathway is not extensively documented. Its structural modification may alter its recognition and processing by nitric oxide synthases. However, in broader metabolic studies, its effects on cellular processes that are influenced by arginine availability could be of interest. For example, alterations in the cell cycle, as induced by this compound, can have downstream effects on metabolic pathways, including those involving arginine. Further research would be needed to delineate any specific role or interaction of this compound within the nitric oxide synthase pathways.

Table 3: List of Mentioned Compounds

Compound Name Abbreviation/Synonym
Nα-p-Tosyl-L-arginine methyl ester hydrochloride TOS-ARG-OME-HCl, TAME
Acetyl-L-Arginine Methyl Ester AAME
Anaphase-Promoting Complex/Cyclosome APC/C
Cell Division Cycle 20 Cdc20
Cdh1 Cdh1
Cyclin B1 -
Nitric Oxide NO
Securin -

Explorations in Disease Pathogenesis and Therapeutic Targeting

Nα-p-Tosyl-L-arginine methyl ester hydrochloride (TAME) and its cell-permeable prodrug, proTAME, have emerged as significant molecules in the study of disease mechanisms, particularly due to their inhibitory effects on the anaphase-promoting complex/cyclosome (APC/C). The APC/C is a crucial E3 ubiquitin ligase that regulates cell cycle progression, and its dysregulation is implicated in various pathologies, most notably cancer.

Relevance in Cancer Research and Cell Proliferation Studies

The therapeutic potential of targeting the APC/C with inhibitors like proTAME is an active area of investigation in oncology. By disrupting the function of the APC/C co-activator Cdc20, proTAME can induce mitotic arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

In bladder cancer, studies have demonstrated that proTAME causes a dose-dependent decrease in cell viability. For the RT-4 bladder cancer cell line, the IC20 (the concentration causing 20% inhibition) and IC50 (the concentration causing 50% inhibition) values for proTAME were determined to be 12 µM and 22 µM, respectively. tocris.com In these studies, proTAME was also shown to enhance the cytotoxic effects of conventional chemotherapeutic agents like gemcitabine (B846) and cisplatin, suggesting a potential role in combination therapies to overcome drug resistance. tocris.com

Similarly, in endometrial carcinoma, treatment with proTAME has been shown to inhibit the proliferation of cancer cells in a time- and dose-dependent manner. sigmaaldrich.comnih.gov High concentrations of proTAME were found to induce apoptosis in endometrial cancer cells. sigmaaldrich.comnih.gov For instance, in the KLE endometrial cancer cell line, a low concentration of 10 µM of proTAME significantly inhibited cell proliferation after 72 hours, while a higher concentration of 15 µM showed growth-inhibitory effects as early as 24 hours. sigmaaldrich.com The inhibitory effects of proTAME on endometrial cancer cells can be amplified when used in combination with Apcin, another inhibitor of APC/C. sigmaaldrich.comnih.gov

The application of proTAME has also been explored in other cancer types, including non-small cell lung carcinoma, osteosarcoma, and multiple myeloma, where it has been shown to sensitize cancer cells to other chemotherapeutic agents. tocris.com

Table 1: Cytotoxicity of proTAME in Bladder Cancer Cells (RT-4)
ParameterConcentration (µM)Reference
IC2012 tocris.com
IC5022 tocris.com
Table 2: Effect of proTAME on Endometrial Cancer Cell Line (KLE)
Concentration (µM)Time PointObserved EffectReference
1072 hoursSignificant inhibition of cell proliferation sigmaaldrich.com
1524 hoursGrowth inhibition observed sigmaaldrich.com

Potential Implications in Cardiovascular and Metabolic Disease Research

The role of Nα-p-Tosyl-L-arginine methyl ester hydrochloride in cardiovascular and metabolic disease research is a less explored area compared to its applications in cancer studies. However, its structural relationship to L-arginine, a key molecule in cardiovascular physiology, suggests potential avenues for investigation.

One study has investigated the effects of TAME-esterase, an enzyme that hydrolyzes TAME, on vascular function. The research indicated that TAME-esterase activation induces contractions in rat aortic strips. nih.gov This contractile effect was found to be mediated through the release of prostaglandins, suggesting a possible link to pathways involved in vascular tone and inflammation. nih.gov This finding opens up the possibility that TAME could be used as a tool to study the mechanisms of vascular regulation and dysfunction.

While direct research on TAME in metabolic diseases is limited, the parent compound L-arginine is known to play a significant role in glucose and lipid metabolism. L-arginine is a precursor to nitric oxide (NO), a signaling molecule that improves insulin (B600854) sensitivity and is involved in the regulation of endothelial function. nih.govnih.gov Given that TAME is a derivative of L-arginine, it is conceivable that it could influence these pathways, although this remains to be experimentally verified. Future research may explore whether TAME or its derivatives have any impact on insulin signaling, glucose uptake, or lipid metabolism, which could have implications for diseases such as diabetes and metabolic syndrome.

At present, the direct evidence linking Nα-p-Tosyl-L-arginine methyl ester hydrochloride to the pathogenesis or therapeutic targeting of cardiovascular and metabolic diseases is sparse. The primary focus of research has been on its role as a substrate for proteases and as an inhibitor of the APC/C in the context of cell cycle regulation and cancer.

Research Methodologies and Analytical Techniques Employing Nα P Tosyl L Arginine Methyl Ester Hydrochloride

Spectroscopic Methods for Enzymatic Analysis

Spectroscopic techniques are pivotal in elucidating enzyme kinetics, and TOS-ARG-OME hydrochloride serves as a key reagent in this area. These methods capitalize on the changes in optical properties of a solution as the enzymatic hydrolysis of the substrate proceeds.

Esterase Activity Monitoring using UV-Vis Spectroscopy

The enzymatic hydrolysis of the ester bond in this compound by esterases and proteases can be continuously monitored using ultraviolet-visible (UV-Vis) spectroscopy. This widely used method is based on the increase in absorbance that accompanies the cleavage of the ester linkage. The product, Nα-p-Tosyl-L-arginine, and the substrate have different molar absorptivities at specific wavelengths. The change in absorbance is typically monitored around 247 nm. This allows for a real-time, continuous assay of enzyme activity.

The rate of the enzymatic reaction is directly proportional to the rate of change in absorbance, which enables the determination of crucial kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). For example, this substrate is frequently employed to characterize the esterase activity of enzymes like thrombin, trypsin, and various venom proteases, allowing for a quantitative comparison of their catalytic efficiencies.

Table 1: Kinetic Parameters of Various Enzymes with this compound

EnzymeSourceK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Bovine TrypsinBovine Pancreas0.018291.6 x 10⁶
Human ThrombinHuman Plasma0.00312.54.2 x 10⁶
Bothrops atrox venom proteaseSnake Venom0.251104.4 x 10⁵

Fluorescence-based Assays for Protease Activity

For enhanced sensitivity in detecting protease activity, fluorescence-based assays can be employed. While this compound itself is not fluorescent, it can be used in coupled enzyme assays where the product of its hydrolysis participates in a subsequent reaction that generates a fluorescent signal. Alternatively, analogs of this compound can be synthesized with a fluorophore and a quencher. In such a design, enzymatic cleavage of the substrate separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity. These types of assays are particularly advantageous for high-throughput screening of potential enzyme inhibitors due to their high sensitivity and suitability for miniaturization.

Biophysical Techniques for Characterizing Enzyme-Ligand Interactions

Biophysical methods are essential for understanding the intricate details of how enzymes interact with their substrates and inhibitors. This compound is a valuable tool in these investigations.

Studies of Enzyme Denaturation and Stability

The binding of a substrate or a competitive inhibitor to an enzyme can affect its conformational stability. Techniques like differential scanning calorimetry (DSC) and circular dichroism (CD) spectroscopy are used to monitor the thermal or chemical denaturation of an enzyme. The presence of this compound in the active site can stabilize the enzyme's structure, resulting in an increase in its melting temperature (T_m). By comparing the T_m of the enzyme in the presence and absence of the ligand, researchers can quantify the stabilizing effect of substrate binding, providing insights into the thermodynamics of the enzyme-ligand interaction.

Application of Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying the structure and dynamics of proteins. In this context, a stable nitroxide spin label is typically introduced at a specific site on the enzyme. The ESR spectrum of this spin label is sensitive to its local environment and mobility. The binding of this compound to the active site of the spin-labeled enzyme can induce conformational changes that alter the motion of the spin label. These changes are reflected in the ESR spectrum, providing valuable information about the structural rearrangements that occur upon substrate binding.

Chromatographic and Electrophoretic Separations in Research

Chromatographic and electrophoretic techniques are indispensable for the purification of enzymes and the analysis of enzymatic reactions.

High-performance liquid chromatography (HPLC) provides a robust method for separating the substrate, this compound, from its hydrolysis product, Nα-p-Tosyl-L-arginine. This allows for a discontinuous assay of enzyme activity where the reaction is stopped at various time points, and the amount of product formed is quantified by HPLC. This approach is particularly useful when the reaction mixture contains components that interfere with spectroscopic measurements.

Similarly, capillary electrophoresis (CE) offers a high-resolution separation of the substrate and product. Due to its high efficiency and sensitivity, CE is well-suited for analyzing the kinetics of enzymatic reactions, especially when working with small sample volumes. The rapid separation times and automated nature of modern CE instruments make this a valuable technique for detailed kinetic studies.

Computational and In Silico Approaches

Computational and in silico methodologies have emerged as powerful tools in elucidating the molecular interactions and predicting the biological activities of small molecules like Nα-p-Tosyl-L-arginine methyl ester hydrochloride (this compound). These approaches provide a theoretical framework to understand the compound's mechanism of action at an atomic level, complementing experimental studies.

Molecular Docking and Dynamics Simulations of Nα-p-Tosyl-L-arginine Methyl Ester Hydrochloride with Target Enzymes

Molecular docking and dynamics simulations are instrumental in visualizing and quantifying the binding of this compound to its target enzymes. A notable example involves the investigation of its interaction with the anaphase-promoting complex/cyclosome (APC/c), a crucial regulator of the cell cycle. nih.gov Dysregulation of the APC/c is implicated in various cancers, making it a significant therapeutic target. nih.gov

In silico studies have explored the binding of this compound, referred to as TAME in many studies, to the APC/c subunits, specifically APC3 and APC8. nih.gov These computational analyses aim to identify the most favorable binding pockets to inhibit APC/c activity. nih.gov Molecular docking simulations have indicated that TAME exhibits a higher binding affinity for the APC3 subunit compared to the APC8 subunit. nih.gov

To further investigate the stability and energetics of the TAME-APC/c interaction, molecular dynamics simulations are employed. These simulations provide insights into the dynamic behavior of the complex over time. For the APC3-TAME complex, the binding free energy has been calculated, with van der Waals forces being the primary contributor to the favorable binding. nih.gov

Molecular Docking and Binding Energy Data of TAME with APC/c Subunits
Target SubunitBinding Affinity (kcal/mol)Binding Free Energy (kcal/mol)Major Favorable Contributor to Binding
APC3~ -7.3-22.25 ± 1.12van der Waals energy
APC8~ -5.7Not ReportedNot Reported

In Silico Investigations for Predicting Biological Effects and Inhibitory Mechanisms

In silico investigations extend beyond simple binding predictions to forecast the biological consequences of these interactions and elucidate inhibitory mechanisms. In the context of this compound, these studies have been pivotal in understanding its role as an inhibitor of the APC/c. nih.govchemsrc.comchemicalbook.comglpbio.com

The inhibitory effect of TAME on the APC/c is believed to occur through its mimicry of the isoleucine-arginine (IR) tail of co-activators, which is essential for APC/c function. nih.gov By binding to the IR binding pocket on the APC3 subunit, TAME can effectively block the natural activation process of the complex. nih.gov This computational prediction provides a molecular basis for the observed biological effect of TAME inducing mitotic arrest. glpbio.com

These in silico approaches have successfully predicted that the IR binding pocket is a suitable target for TAME to inhibit APC/c activity. nih.gov The insights gained from these computational models are invaluable for the rational design of more potent and specific inhibitors of the APC/c for potential therapeutic applications.

Future Research Directions and Therapeutic Development Potential of Nα P Tosyl L Arginine Methyl Ester Hydrochloride

Rational Design and Synthesis of Enhanced Enzyme Substrates and Inhibitors

The rational design of enzyme inhibitors is a key strategy in drug discovery, aiming to create molecules with high specificity and potency to reduce toxicity and off-target effects. 182.160.97itmedicalteam.pl TAME serves as an excellent scaffold or starting point for the rational design of novel enzyme substrates and inhibitors. By understanding the three-dimensional structure of target enzymes and the binding interactions of TAME, researchers can systematically modify its chemical structure to enhance its properties. itmedicalteam.pl

Key strategies in this area involve:

Modifying the Arginine Moiety: Altering the guanidino group of the arginine residue can modulate the substrate's specificity and binding affinity for different proteases.

Replacing the Tosyl Group: The p-toluenesulfonyl (tosyl) group can be substituted with other chemical groups to improve interactions with the enzyme's active site or to introduce new functionalities, such as fluorescent or chromogenic tags for easier detection of enzyme activity.

Altering the Methyl Ester: The methyl ester can be changed to other esters or functional groups to affect the rate of hydrolysis or the molecule's stability.

These modifications are guided by computational modeling and an understanding of enzyme kinetics to create next-generation substrates with improved sensitivity or inhibitors with greater therapeutic potential. 182.160.97slideshare.net The goal is to develop compounds that can selectively target specific enzymes involved in disease pathways. researchgate.net

Development of Novel Diagnostic Reagents with Improved Specificity

The development of specific and sensitive diagnostic assays is crucial for the early detection and monitoring of diseases. TAME and its derivatives have potential applications in this field due to their interaction with proteases that are often dysregulated in various pathological conditions.

Future research in this area is focused on:

Creating Enzyme-Specific Substrates: By rationally designing TAME analogs, it is possible to develop substrates that are preferentially cleaved by a single protease or a specific subset of proteases. This is critical for developing diagnostic tests that can accurately measure the activity of a particular enzyme in a complex biological sample, such as blood or urine.

Incorporating Reporter Groups: Attaching fluorescent or chromogenic reporter groups to TAME derivatives allows for the development of highly sensitive assays. When the enzyme cleaves the substrate, the reporter group is released, generating a detectable signal that is proportional to the enzyme's activity.

Developing Point-of-Care Diagnostics: The ultimate goal is to integrate these novel reagents into simple and rapid diagnostic tests that can be used at the point of care, enabling faster clinical decision-making.

Exploration of Nα-p-Tosyl-L-arginine Methyl Ester Hydrochloride as a Lead Compound for Therapeutic Agents

A "lead compound" is a molecule that shows a desired biological activity and serves as the starting point for developing a new drug. patsnap.comlibretexts.org TAME's ability to interact with and inhibit certain enzymes makes it an interesting candidate for exploration as a lead compound. nih.gov For example, TAME has been shown to bind to the anaphase-promoting complex (APC/C), a key regulator of the cell cycle, and prevent its activation. scientificlabs.co.uksigmaaldrich.com Dysregulation of the APC/C is implicated in several cancers, making it an attractive target for cancer therapy. nih.gov

In a computational study, TAME demonstrated a higher binding affinity for the APC3 subunit of the APC/C complex compared to the APC8 subunit, with binding free energy of -22.25 ± 1.12 kcal/mol for the APC3-TAME interaction. nih.gov This suggests that the IR binding pocket of the APC3 subunit could be a potential target for TAME as an inhibitor. nih.gov

The process of developing TAME into a therapeutic agent would involve:

Structure-Activity Relationship (SAR) Studies: Medicinal chemists would synthesize a variety of TAME analogs and test their activity to identify the key structural features required for the desired therapeutic effect. libretexts.org

Optimization of Pharmacokinetic Properties: The lead compound would need to be modified to ensure it has appropriate absorption, distribution, metabolism, and excretion (ADME) properties to be effective and safe as a drug. patsnap.com

Preclinical and Clinical Testing: Promising candidates would then undergo rigorous testing in cell culture, animal models, and eventually human clinical trials to evaluate their safety and efficacy.

ParameterValueTarget Subunit
Binding Affinity (kcal/mol)~ -7.3APC3
Binding Affinity (kcal/mol)~ -5.7APC8
Binding Free Energy (kcal/mol)-22.25 ± 1.12APC3

Table 1: In silico binding analysis of TAME with APC/c subunits. This table summarizes the computational data on the binding affinity and free energy of TAME with the APC3 and APC8 subunits of the anaphase-promoting complex/cyclosome (APC/c), indicating a stronger interaction with the APC3 subunit. nih.gov

Integration into High-Throughput Screening and Drug Discovery Pipelines

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify potential new drugs. wikipedia.orgnih.gov HTS relies on automated systems to conduct a large number of biochemical or cell-based assays in a short period. wikipedia.org

TAME and its derivatives are well-suited for integration into HTS pipelines for several reasons:

Established Assays: Assays using TAME to measure protease activity are well-established and can be readily adapted to a high-throughput format.

Versatility: TAME can be used to screen for inhibitors of a wide range of proteases, making it a versatile tool for various drug discovery programs.

Amenability to Automation: The simplicity of protease assays using TAME makes them easy to automate, which is a key requirement for HTS. wikipedia.org

The use of TAME in HTS can accelerate the identification of new lead compounds for a variety of diseases where proteases play a critical role. nih.gov The results from these screens provide the starting point for further drug development efforts. acs.org

Q & A

Q. How to evaluate the compound’s synergism with other protease inhibitors in combinatorial therapy?

  • Methodological Answer : Design a factorial experiment varying concentrations of TOS-ARG-OME and co-inhibitors (e.g., leupeptin). Calculate combination indices (CI) using the Chou-Talalay method. Use isobolograms to distinguish additive, synergistic, or antagonistic effects. Validate with in vitro cell viability assays .

Q. What controls are essential when studying this compound’s off-target effects?

  • Methodological Answer : Include vehicle controls (solvent-only), scrambled peptide controls, and knockout cell lines (e.g., CRISPR-mediated APC deletion). Use transcriptomics/proteomics to identify unintended pathways. Normalize data to housekeeping genes/proteins and apply false-discovery-rate corrections .

Data Reproducibility

Q. How to address batch-to-batch variability in this compound’s bioactivity?

  • Methodological Answer : Source batches from ≥3 independent syntheses. Characterize each batch via NMR, HPLC, and elemental analysis. Perform bioactivity assays in parallel and apply ANOVA to assess variability. If significant, refine synthesis protocols or adopt GMP-grade suppliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.